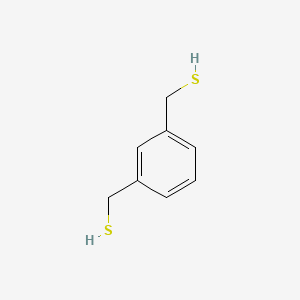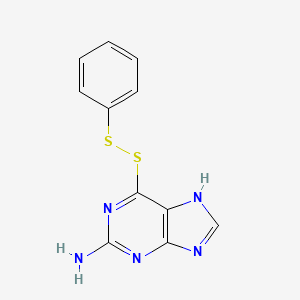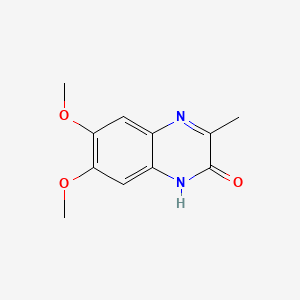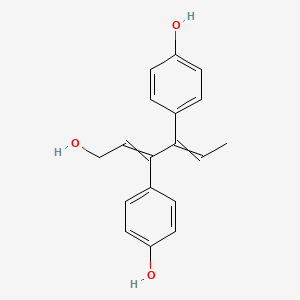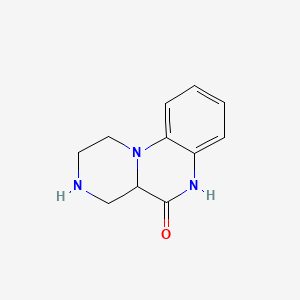
3-Hydroxypropyl-gamma-Cyclodextrin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxypropyl-gamma-Cyclodextrin is a modified cyclodextrin derivative. Cyclodextrins are cyclic oligosaccharides composed of glucose units linked by α-1,4 glycosidic bonds. They have a hydrophobic cavity and a hydrophilic exterior, which allows them to form inclusion complexes with various molecules. This compound is particularly notable for its ability to enhance the solubility and stability of hydrophobic compounds, making it valuable in pharmaceutical and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of 3-Hydroxypropyl-gamma-Cyclodextrin involves the etherification of gamma-cyclodextrin with propylene oxide. The reaction typically occurs in an alkaline medium, where gamma-cyclodextrin is dissolved in water or a suitable solvent, and propylene oxide is added gradually. The reaction is carried out at elevated temperatures to facilitate the etherification process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of reactors that can handle large volumes of reactants and maintain precise control over reaction conditions. Post-reaction, the product undergoes purification steps to remove unreacted materials and by-products, ensuring high purity and quality .
化学反応の分析
Types of Reactions: 3-Hydroxypropyl-gamma-Cyclodextrin primarily undergoes substitution reactions due to the presence of hydroxyl groups. These reactions can include esterification, etherification, and acylation. The compound can also participate in host-guest interactions, forming inclusion complexes with various molecules .
Common Reagents and Conditions:
Esterification: Reagents such as acetic anhydride or acid chlorides in the presence of a base.
Etherification: Propylene oxide or other epoxides under alkaline conditions.
Acylation: Acyl chlorides or anhydrides in the presence of a base.
Major Products: The major products of these reactions are modified cyclodextrins with enhanced solubility and stability properties. For example, esterification with acetic anhydride yields acetylated derivatives, while etherification with propylene oxide produces hydroxypropyl derivatives .
科学的研究の応用
3-Hydroxypropyl-gamma-Cyclodextrin has a wide range of applications in scientific research:
Biology: Employed in the encapsulation of biomolecules, enhancing their stability and bioavailability.
Medicine: Utilized in drug delivery systems to improve the solubility and stability of poorly water-soluble drugs.
Industry: Applied in the food and cosmetic industries to stabilize flavors, fragrances, and active ingredients.
作用機序
The primary mechanism of action of 3-Hydroxypropyl-gamma-Cyclodextrin involves the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin traps hydrophobic molecules, while the hydrophilic exterior ensures solubility in aqueous environments. This encapsulation enhances the solubility, stability, and bioavailability of the guest molecules. The release of the guest molecules can be triggered by changes in environmental conditions such as pH, temperature, or the presence of specific enzymes .
類似化合物との比較
Alpha-Cyclodextrin: Composed of six glucose units, smaller cavity size, used for smaller molecules.
Beta-Cyclodextrin: Composed of seven glucose units, moderate cavity size, widely used in pharmaceuticals.
Gamma-Cyclodextrin: Composed of eight glucose units, larger cavity size, suitable for larger molecules.
Uniqueness of 3-Hydroxypropyl-gamma-Cyclodextrin: this compound stands out due to its enhanced solubility and ability to form stable inclusion complexes with a wide range of molecules. Its larger cavity size compared to alpha- and beta-cyclodextrins allows it to encapsulate bulkier molecules, making it particularly useful in pharmaceutical and industrial applications .
特性
IUPAC Name |
5,10,15,20,25,30,35,40-octakis(2-hydroxypropoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C72H128O48/c1-25(73)9-97-17-33-57-41(81)49(89)65(105-33)114-58-34(18-98-10-26(2)74)107-67(51(91)43(58)83)116-60-36(20-100-12-28(4)76)109-69(53(93)45(60)85)118-62-38(22-102-14-30(6)78)111-71(55(95)47(62)87)120-64-40(24-104-16-32(8)80)112-72(56(96)48(64)88)119-63-39(23-103-15-31(7)79)110-70(54(94)46(63)86)117-61-37(21-101-13-29(5)77)108-68(52(92)44(61)84)115-59-35(19-99-11-27(3)75)106-66(113-57)50(90)42(59)82/h25-96H,9-24H2,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVFGXECLSQXABC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H128O48 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1761.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116502-52-4 |
Source


|
| Record name | gamma-Cyclodextrin, 6A,6B,6C,6D,6E,6F,6G,6H-octakis(2-hydroxypropyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116502524 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[1-[[1-[(4-Methylphenyl)methyl]-5-tetrazolyl]methyl]-4-piperidinyl]-5-(trifluoromethyl)benzotriazole](/img/structure/B1202220.png)

![5-[[4-(Diethylamino)anilino]methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B1202223.png)
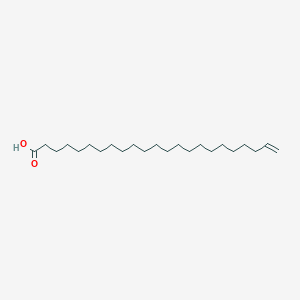
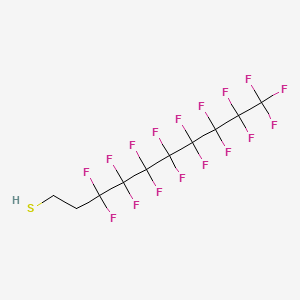
![4-(6-Amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl 2-furoate](/img/structure/B1202228.png)
